Tributyl-(4-ethylphenyl)stannane
Overview
Description
Tributyl-(4-ethylphenyl)stannane is an organotin compound with the chemical formula C18H32Sn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one 4-ethylphenyl group. This compound is part of a broader class of organotin compounds, which are known for their applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl-(4-ethylphenyl)stannane can be synthesized through several methods. One common approach involves the reaction of tributyltin hydride with 4-ethylbromobenzene under the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the palladium catalyst facilitating the formation of the carbon-tin bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tributyl-(4-ethylphenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The butyl or ethylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound itself can be used as a reducing agent, often in the presence of a catalyst.
Substitution: Reagents such as halogens or organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other oxidized derivatives.
Reduction: Reduced organic compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Tributyl-(4-ethylphenyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which tributyl-(4-ethylphenyl)stannane exerts its effects involves the formation of reactive intermediates, such as tin-centered radicals. These intermediates can participate in various chemical reactions, including radical-mediated processes and catalytic cycles. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Tributylphenylstannane: Similar structure but lacks the ethyl group on the phenyl ring.
Tributyltin hydride: A simpler organotin compound used as a reducing agent.
Tributyl(4-fluorophenyl)stannane: Similar structure with a fluorine atom instead of an ethyl group.
Uniqueness
Tributyl-(4-ethylphenyl)stannane is unique due to the presence of the 4-ethylphenyl group, which can influence its reactivity and interactions in chemical reactions. This structural feature may provide distinct advantages in specific applications, such as enhanced selectivity or stability in certain reactions.
Properties
IUPAC Name |
tributyl-(4-ethylphenyl)stannane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h4-7H,2H2,1H3;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIKXMYNQUFQSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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